An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4,6-dichloro-2-(4-methoxyphenyl)quinazoline. Quinazoline derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] Accurate structural elucidation via NMR spectroscopy is paramount for confirming the identity, purity, and structure of these synthesized molecules. This document details the predicted chemical shifts, multiplicities, and coupling constants for each nucleus, explains the underlying chemical principles governing these parameters, and provides a standardized experimental protocol for data acquisition. The information herein serves as an essential reference for scientists engaged in the synthesis, characterization, and application of substituted quinazolines.
Introduction: The Role of NMR in Quinazoline Chemistry
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential.[2][3] The specific substitution pattern on the quinazoline ring system dramatically influences its biological properties.[2] Consequently, unambiguous characterization of novel quinazoline derivatives is a critical step in the research and development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[4] By analyzing the ¹H and ¹³C NMR spectra, researchers can map the precise atomic connectivity and electronic environment of a molecule, confirming its successful synthesis and purity. This guide focuses on 4,6-dichloro-2-(4-methoxyphenyl)quinazoline, breaking down its spectral features to provide a clear and authoritative interpretation.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of NMR signals, the standard IUPAC numbering system for the quinazoline ring is used. The methoxyphenyl substituent is numbered starting from the point of attachment.
Caption: Molecular structure of 4,6-dichloro-2-(4-methoxyphenyl)quinazoline with IUPAC numbering.
Predicted ¹H NMR Spectral Analysis (400 MHz, CDCl₃)
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.
Quinazoline Ring Protons (δ 7.5 - 8.5 ppm)
The protons on the dichlorinated benzene portion of the quinazoline core are located in the aromatic region and are significantly influenced by the electron-withdrawing effects of the nitrogen and chlorine atoms.
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H-5: This proton is expected to appear as a doublet of doublets (dd). It is ortho-coupled to H-7 and meta-coupled to H-8. The strong deshielding effect of the adjacent nitrogen (N1) and the C4-Cl group will likely place this signal at the downfield end of the aromatic region, predicted around δ 8.2-8.4 ppm .
-
H-7: This proton will likely resonate as a doublet of doublets (dd), showing ortho-coupling to H-8 and ortho-coupling to H-5. It is flanked by a chlorine atom and a proton, leading to a predicted chemical shift of approximately δ 7.8-8.0 ppm .
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H-8: Expected to be a doublet due to ortho-coupling with H-7. It is the most upfield of the quinazoline protons, predicted around δ 7.6-7.8 ppm .
Methoxyphenyl Ring Protons (δ 7.0 - 8.5 ppm)
The para-substituted methoxyphenyl ring will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets, each integrating to 2H.
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H-2'/H-6' (ortho to quinazoline): These two equivalent protons are deshielded by the anisotropic effect of the quinazoline ring system. They will appear as a doublet with a predicted chemical shift around δ 8.3-8.5 ppm .
-
H-3'/H-5' (ortho to methoxy group): These two equivalent protons are shielded by the electron-donating effect of the methoxy group. They will appear as a doublet at a more upfield position, predicted to be around δ 7.0-7.2 ppm .[5]
Methoxy Group Protons (δ 3.9 ppm)
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-OCH₃: The three protons of the methoxy group are equivalent and not coupled to any other protons. They will appear as a sharp singlet, integrating to 3H. The characteristic chemical shift for an aromatic methoxy group is approximately δ 3.9 ppm .
Predicted ¹³C NMR Spectral Analysis (100 MHz, CDCl₃)
The ¹³C NMR spectrum reveals the number of unique carbon environments. Carbons in aromatic and heteroaromatic rings typically resonate in the δ 110-170 ppm range.[6][7]
Quinazoline Core Carbons
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C-2, C-4: These carbons are bonded to nitrogen atoms and are significantly deshielded. C-2 is attached to the phenyl ring, and C-4 is bonded to a chlorine atom. They are expected at the far downfield end of the spectrum, likely in the δ 160-165 ppm range.[8]
-
C-6: This carbon is directly attached to a chlorine atom, causing a deshielding effect. It is predicted to be in the δ 135-140 ppm range.
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C-4a, C-8a (Bridgehead Carbons): These quaternary carbons are part of both rings. C-8a, being adjacent to N1, will be more deshielded. Predicted shifts are δ 150-155 ppm for C-8a and δ 120-125 ppm for C-4a.
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C-5, C-7, C-8: These protonated carbons will appear in the aromatic region, with their shifts influenced by the adjacent substituents. Predicted ranges are δ 125-135 ppm .
Methoxyphenyl Group Carbons
-
C-1' (ipso-Carbon): This quaternary carbon is attached to the quinazoline ring and is expected around δ 128-132 ppm .
-
C-4' (Oxygen-bearing Carbon): The carbon atom directly bonded to the methoxy oxygen is strongly deshielded and will appear far downfield, predicted at δ 161-163 ppm .
-
C-2'/C-6' and C-3'/C-5': These pairs of equivalent carbons will resonate in the typical aromatic region. C-3'/C-5' (ortho to -OCH₃) will be more shielded (δ 114-116 ppm ) compared to C-2'/C-6' (δ 130-132 ppm ).
-
-OCH₃ (Methoxy Carbon): The carbon of the methoxy group will give a distinct signal in the aliphatic region, characteristically around δ 55-56 ppm .
Summary of Predicted Spectral Data
| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Signal 1 | H-2'/H-6' | 8.3 - 8.5 | Doublet (d) | 2H |
| Signal 2 | H-5 | 8.2 - 8.4 | dd | 1H |
| Signal 3 | H-7 | 7.8 - 8.0 | dd | 1H |
| Signal 4 | H-8 | 7.6 - 7.8 | Doublet (d) | 1H |
| Signal 5 | H-3'/H-5' | 7.0 - 7.2 | Doublet (d) | 2H |
| Signal 6 | -OCH₃ | ~3.9 | Singlet (s) | 3H |
| ¹³C NMR | Assignment | Predicted δ (ppm) |
| Signal 1 | C-2, C-4, C-4' | 160 - 165 |
| Signal 2 | C-8a | 150 - 155 |
| Signal 3 | C-6 | 135 - 140 |
| Signal 4 | C-2'/C-6' | 130 - 132 |
| Signal 5 | C-1' | 128 - 132 |
| Signal 6 | C-5, C-7, C-8 | 125 - 135 |
| Signal 7 | C-4a | 120 - 125 |
| Signal 8 | C-3'/C-5' | 114 - 116 |
| Signal 9 | -OCH₃ | 55 - 56 |
Experimental Protocol for NMR Data Acquisition
This section outlines a robust, self-validating protocol for acquiring high-quality NMR data for 4,6-dichloro-2-(4-methoxyphenyl)quinazoline.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid 4,6-dichloro-2-(4-methoxyphenyl)quinazoline.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean vial.[9][10] CDCl₃ is often preferred for initial characterization due to its simple residual solvent signal.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumental Setup:
-
The experiments should be performed on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.[11]
-
Insert the sample into the spectrometer and lock the field frequency to the deuterium signal of the solvent.
-
Tune and match the probe for the respective nuclei (¹H and ¹³C).
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition Parameters:
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments) is appropriate.[12]
-
Spectral Width: Set to approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: Set to ~220-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply an exponential window function and perform Fourier transformation.
-
Carefully phase the spectrum to ensure all peaks are in positive absorption mode.
-
Apply a baseline correction algorithm.
-
Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or the internal TMS standard to δ 0.00 ppm.[10]
-
Integrate the signals in the ¹H spectrum and perform peak picking for both spectra.
-
Conclusion
The structural confirmation of 4,6-dichloro-2-(4-methoxyphenyl)quinazoline is readily achievable through the combined application of ¹H and ¹³C NMR spectroscopy. The predicted spectra exhibit distinct and well-resolved signals characteristic of the compound's unique architecture. Key diagnostic features include the specific splitting patterns of the three protons on the dichloro-substituted quinazoline ring, the classic AA'BB' system of the para-methoxyphenyl group, and the sharp singlet of the methoxy protons in the ¹H spectrum. In the ¹³C spectrum, the positions of the carbons bonded to heteroatoms (N, O, Cl) and the characteristic upfield shift of the methoxy carbon provide definitive structural evidence. This guide serves as a foundational tool for researchers, enabling confident and accurate spectral interpretation and characterization of this important heterocyclic compound.
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